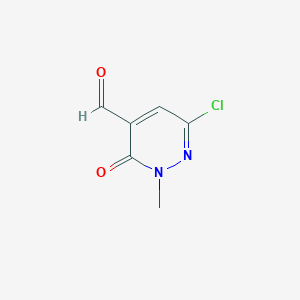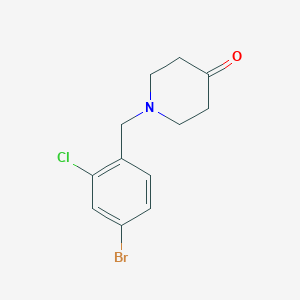
1-(4-Bromo-2-chlorobenzyl)piperidin-4-one
Overview
Description
“1-(4-Bromo-2-chlorobenzyl)piperidin-4-one” is a chemical compound with the molecular formula C12H13BrClNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in the production of various drugs .
Synthesis Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are used as building blocks and reagents in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-chlorobenzyl)piperidin-4-one” consists of a piperidin-4-one group attached to a benzyl group that is substituted with bromine and chlorine atoms . The presence of these substituents may influence the compound’s physical and chemical properties, as well as its biological activity.Scientific Research Applications
Antibacterial Agents
- Scientific Field: Pharmacology
- Application Summary: Compounds similar to “1-(4-Bromo-2-chlorobenzyl)piperidin-4-one”, specifically 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, have been synthesized and evaluated for their antibacterial activity against pathogenic Gram-negative bacteria .
- Methods of Application: The compounds were synthesized starting with commercially available 4-bromoaniline. Diazotization followed by reduction afforded 4-bromophenylhydrazine. Condensation with ethyl pyruvate followed by cyclization of the resultant product furnished ethyl 5-bromo-1H-indole-2-carboxylate .
- Results: Compounds exhibit high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.35–1.25 μg/mL. Some compounds exhibit antibacterial activities that are higher than those of the standards against E. coli and P. aeruginosa .
Antimalarial Molecules
- Scientific Field: Pharmacology
- Application Summary: 1, 4-disubstituted piperidines, which are structurally similar to “1-(4-Bromo-2-chlorobenzyl)piperidin-4-one”, have been evaluated as potential antimalarial molecules .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not specified in the source .
Antiplasmodial Agents
- Scientific Field: Pharmacology
- Application Summary: Structurally simple synthetic 1, 4-disubstituted piperidines, which are structurally similar to “1-(4-Bromo-2-chlorobenzyl)piperidin-4-one”, have been evaluated as potential antiplasmodial molecules .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 g/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182). Three promising analogues were identified: [1-(4-fluorobenzyl) piperidin- 4-yl] [4-fluorophenyl] methanol, [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol .
COX Inhibitory Agents
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, which are structurally similar to “1-(4-Bromo-2-chlorobenzyl)piperidin-4-one”, have been evaluated for their COX inhibitory activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds showed selective binding with receptor (COX-2) with SI = 30.35–107.63 as compared to standard drug (SI = 0.079) .
Antifungal Agents
- Scientific Field: Pharmacology
- Application Summary: Compounds similar to “1-(4-Bromo-2-chlorobenzyl)piperidin-4-one”, specifically 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, have been synthesized and evaluated for their antifungal activity against pathogenic fungi .
- Methods of Application: The compounds were synthesized starting with commercially available 4-bromoaniline. Diazotization followed by reduction afforded 4-bromophenylhydrazine. Condensation with ethyl pyruvate followed by cyclization of the resultant product furnished ethyl 5-bromo-1H-indole-2-carboxylate .
- Results: Compounds exhibit high antifungal activity with a minimum inhibitory concentration (MIC) of 0.35–1.25 μg/mL. Some compounds exhibit antifungal activities that are higher than those of the standards against various fungi .
Anti-inflammatory Agents
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, which are structurally similar to “1-(4-Bromo-2-chlorobenzyl)piperidin-4-one”, have been evaluated for their COX inhibitory activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds showed selective binding with receptor (COX-2) with SI = 30.35–107.63 as compared to standard drug (SI = 0.079) .
properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRMVOUHHCXTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorobenzyl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



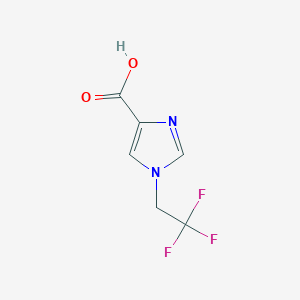
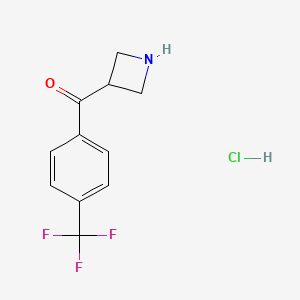
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
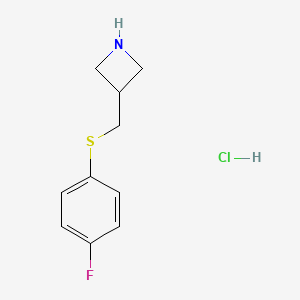
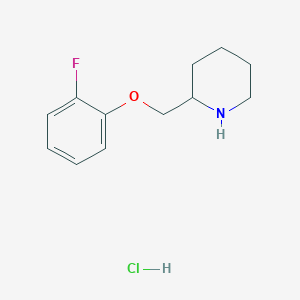
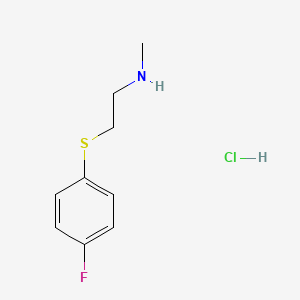
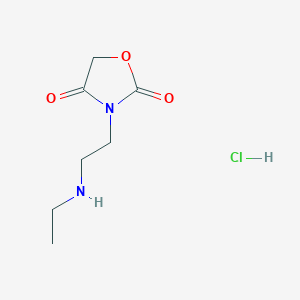
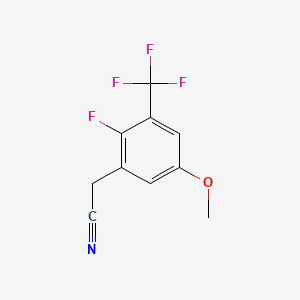
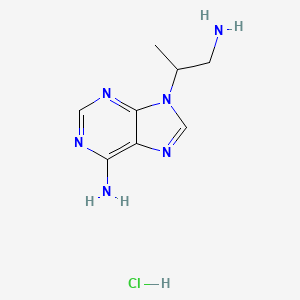
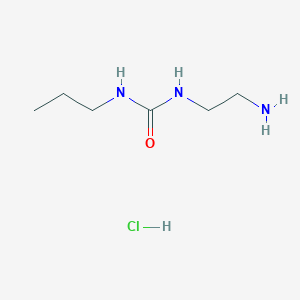
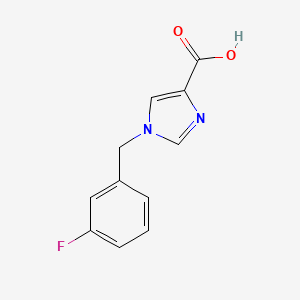
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
